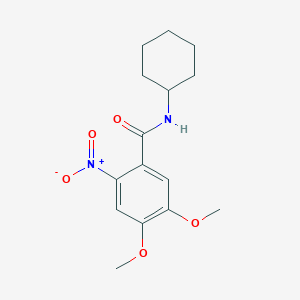![molecular formula C17H19NO2S B5799836 4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine, commonly known as ENT1, is a chemical compound that has gained attention in recent years due to its potential in scientific research applications. ENT1 is a morpholine-based compound that has been synthesized using various methods. It has been found to have a unique mechanism of action, which has led to its use in various biochemical and physiological studies.
Wirkmechanismus
ENT1 inhibits adenosine transporters by binding to the nucleoside transporter 1 (NT1) and nucleoside transporter 2 (NT2) proteins. This binding prevents the transport of adenosine into cells, leading to an increase in extracellular adenosine levels. The increased adenosine levels then activate the adenosine receptors, leading to various physiological responses.
Biochemical and Physiological Effects:
ENT1 has been found to have various biochemical and physiological effects, including its role in regulating sleep and wakefulness, immune response, and inflammation. Studies have shown that ENT1 inhibition leads to an increase in adenosine levels, which promotes sleep and reduces wakefulness. ENT1 inhibition has also been found to reduce inflammation and immune response, making it a potential therapeutic target for various inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ENT1 has several advantages for lab experiments, including its high potency and specificity for adenosine transporters. However, its high reactivity and potential toxicity make it challenging to handle. Additionally, its effects on other transporters and receptors may complicate data interpretation.
Zukünftige Richtungen
ENT1 has several potential future directions, including its use as a therapeutic target for various inflammatory and autoimmune diseases. Additionally, further studies are needed to understand its effects on other transporters and receptors, as well as its potential for drug development.
In conclusion, ENT1 is a morpholine-based compound that has gained attention in recent years due to its potential in scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for studying the adenosine signaling pathway and various physiological processes. However, its high reactivity and potential toxicity make it challenging to handle, and further studies are needed to fully understand its potential in drug development and therapeutic applications.
Synthesemethoden
ENT1 can be synthesized using various methods, including the reaction of 4-ethoxy-1-naphthyl isothiocyanate with morpholine or the reaction of 4-ethoxy-1-naphthylamine with carbon disulfide and morpholine. The latter method has been found to be more efficient and has a higher yield. The synthesis of ENT1 requires careful handling as it is a highly reactive compound.
Wissenschaftliche Forschungsanwendungen
ENT1 has been found to have various scientific research applications, including its use as a tool for studying the adenosine signaling pathway. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including sleep regulation, immune response, and inflammation. ENT1 has been found to be a potent inhibitor of adenosine transporters, which has led to its use in studying the role of adenosine in various physiological processes.
Eigenschaften
IUPAC Name |
(4-ethoxynaphthalen-1-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-16-8-7-15(13-5-3-4-6-14(13)16)17(21)18-9-11-19-12-10-18/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTSABWGEXYYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxynaphthalen-1-yl)(morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)




![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)


![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)
![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)

![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)